

# An In-depth Technical Guide to 4-Bromo-3,5-dimethoxybenzoic Acid

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## Compound of Interest

Compound Name: 4-Bromo-3,5-dimethoxybenzoic acid

Cat. No.: B1272642

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CAS Number: 56518-42-4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-Bromo-3,5-dimethoxybenzoic acid**, a versatile halogenated aromatic compound. It serves as a crucial intermediate and building block in various fields, including medicinal chemistry, organic synthesis, and materials science. This guide collates its physicochemical properties, spectroscopic data, synthesis protocols, and known applications, offering a valuable resource for professionals in research and development.

## Physicochemical and Spectroscopic Data

The fundamental properties of a compound are critical for its application in research and synthesis. The data for **4-Bromo-3,5-dimethoxybenzoic acid** are summarized below.

## Physicochemical Properties

A compilation of key physical and chemical properties is presented in Table 1. This data is essential for handling, storage, and reaction planning.

Property	Value	Source(s)
CAS Number	56518-42-4	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	261.07 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Melting Point	248-258 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	371.2 ± 42.0 °C at 760 mmHg (Predicted)	<a href="#">[2]</a>
Density	1.6 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>
Purity	≥ 97-99% (HPLC)	<a href="#">[1]</a>
Storage Conditions	Store at 0-8 °C	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of the compound. While a complete public dataset is not available, typical expected values based on its structure and data from analogous compounds are summarized in Table 2.

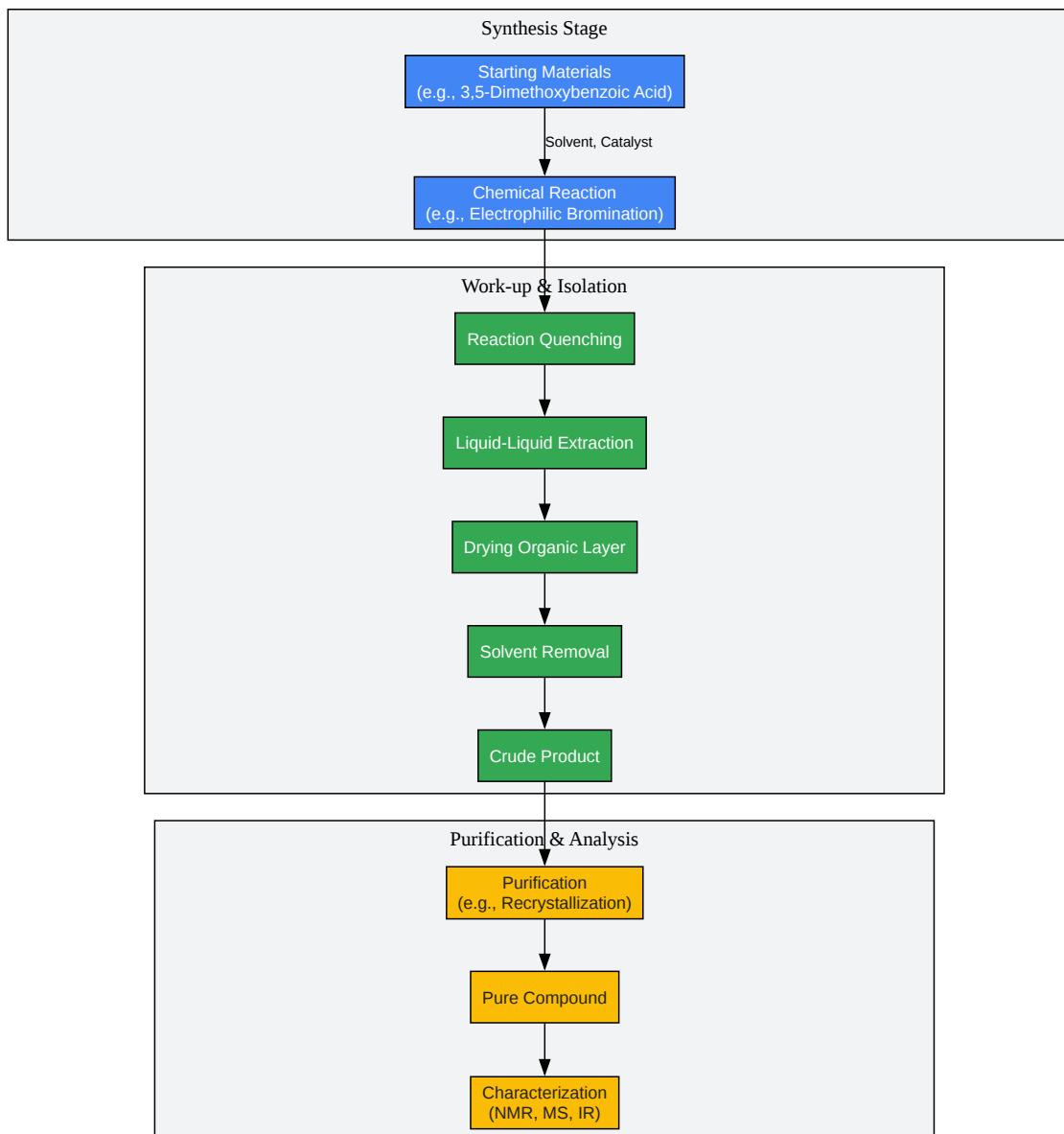
Spectroscopy	Expected Chemical Shifts / Bands	Source(s)
<sup>1</sup> H NMR	Aromatic Protons (singlet, ~7.3 ppm), Methoxy Protons (singlet, ~3.9 ppm), Carboxylic Acid Proton (broad singlet, >12 ppm)	Inferred
<sup>13</sup> C NMR	Carboxylic Acid Carbon (~165-170 ppm), Aromatic C-O (~155 ppm), Aromatic C-Br (~110 ppm), Aromatic C-H (~115 ppm), Aromatic C-COOH (~125 ppm), Methoxy Carbon (~56 ppm)	[3][4]
IR Spectroscopy	O-H stretch (broad, ~2500-3300 cm <sup>-1</sup> ), C=O stretch (~1700 cm <sup>-1</sup> ), Aromatic C=C stretch (~1600, 1500 cm <sup>-1</sup> ), C-O stretch (~1200-1300 cm <sup>-1</sup> ), C-Br stretch (~550-650 cm <sup>-1</sup> )	[5]
Mass Spectrometry	Molecular ion peak [M] <sup>+</sup> at m/z 260/262 (characteristic bromine isotope pattern)	[6]

## Synthesis and Purification

**4-Bromo-3,5-dimethoxybenzoic acid** serves as a key synthetic intermediate. Its preparation and purification are critical steps for its use in further chemical transformations.

## Synthetic Workflow

The general workflow for the synthesis and isolation of a target compound like **4-Bromo-3,5-dimethoxybenzoic acid** involves several key stages, from the initial reaction to the final characterization of the pure substance.



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Caption: A generalized workflow for chemical synthesis and purification.

## Experimental Protocol: Synthesis

While a direct, published synthesis for **4-Bromo-3,5-dimethoxybenzoic acid** is not readily available in the provided results, a representative protocol for the bromination of a similar aromatic acid is detailed below. This protocol is adapted from the synthesis of 3,5-Dibromo-4-methoxybenzoic acid and illustrates a common method for electrophilic aromatic bromination.

[5][7]

Reaction: Electrophilic Bromination of 3,5-Dimethoxybenzoic Acid (Hypothetical)

Materials:

- 3,5-Dimethoxybenzoic acid
- Liquid Bromine ( $\text{Br}_2$ )
- Glacial Acetic Acid
- Anhydrous Iron(III) Bromide ( $\text{FeBr}_3$ , catalyst)
- Ice-cold water
- Sodium bisulfite solution

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.
- Add a catalytic amount of anhydrous iron(III) bromide ( $\text{FeBr}_3$ ).
- From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.
- After the addition is complete, gently heat the reaction mixture to 50-60 °C for 2-4 hours.
- Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water to precipitate the crude product.

- Quench any unreacted bromine by adding sodium bisulfite solution until the reddish-brown color disappears.
- Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

## Experimental Protocol: Purification

The crude product obtained from the synthesis can be purified by recrystallization to obtain a high-purity crystalline solid.

Procedure:

- Transfer the crude **4-Bromo-3,5-dimethoxybenzoic acid** into an Erlenmeyer flask.
- Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water mixture) to just dissolve the solid.
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly before being hot-filtered to remove the charcoal.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum to remove any residual solvent.

## Applications in Research and Development

**4-Bromo-3,5-dimethoxybenzoic acid** is a valuable building block in several areas of chemical and pharmaceutical research.<sup>[1]</sup> Its functional groups—the carboxylic acid, the bromine atom, and the methoxy groups—offer multiple sites for chemical modification.

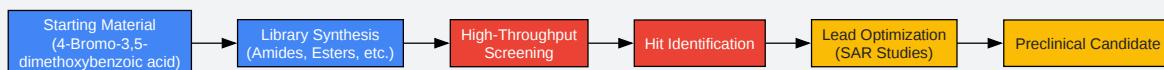
- Pharmaceutical Synthesis: It serves as a key intermediate in the creation of more complex molecules with potential therapeutic value. It is particularly noted for its use in developing anti-inflammatory and analgesic drugs.<sup>[1]</sup> The benzoic acid scaffold is a common feature in many bioactive compounds.

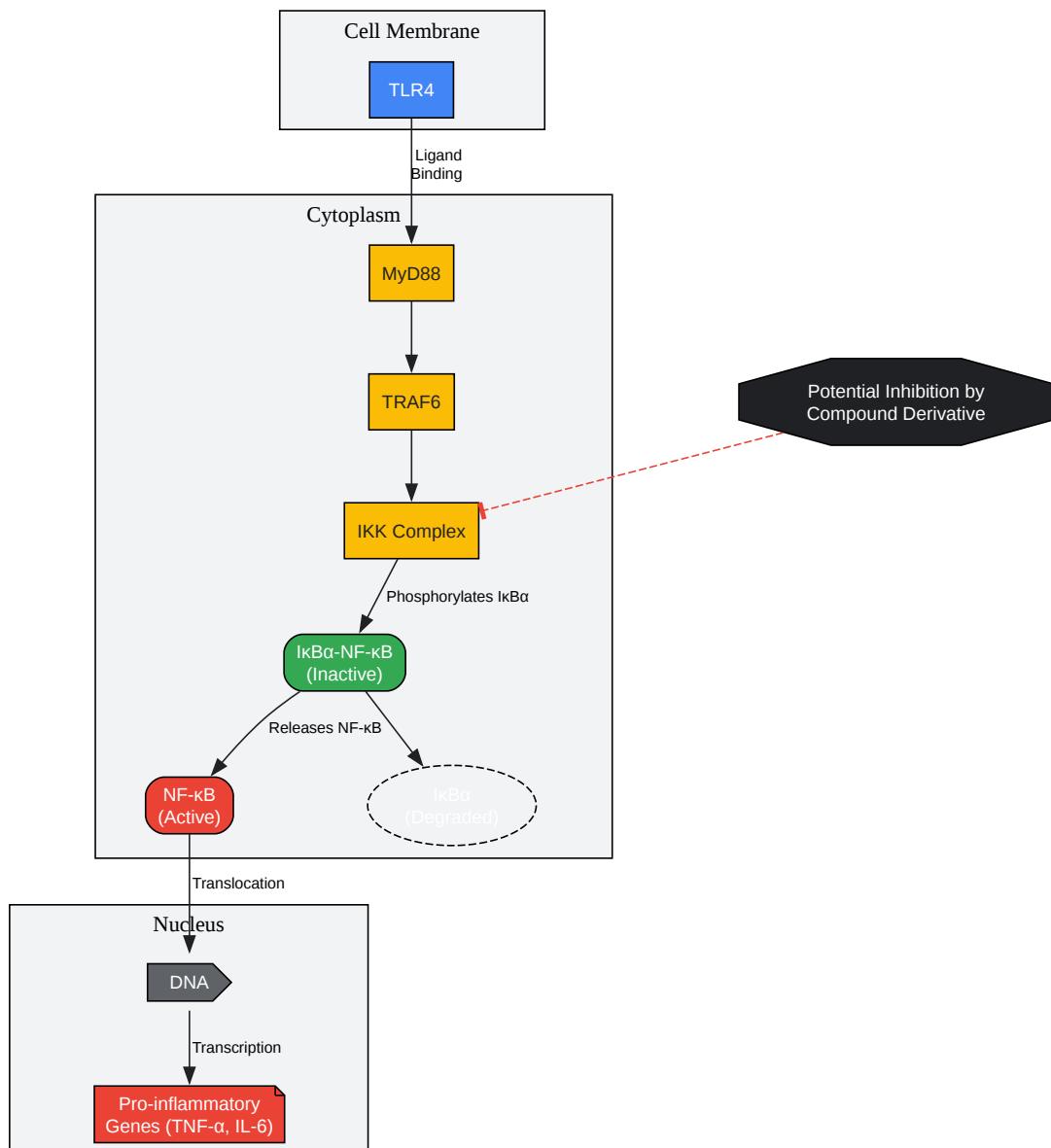
- **Organic Synthesis:** The compound is widely used as a precursor in organic chemistry. The bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, enabling the construction of complex molecular architectures.[1]
- **Materials Science:** It has applications in the synthesis of dyes and pigments, where its rigid aromatic structure can contribute to color and stability.[1]
- **Agrochemicals:** Like many substituted aromatic acids, it can be used as a starting point for the development of new herbicides and pesticides.[1]

## Role in Drug Discovery

The compound is an excellent starting point for a drug discovery program. A typical workflow involves synthesizing a library of derivatives and screening them for biological activity.

## Discovery &amp; Preclinical Phase





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